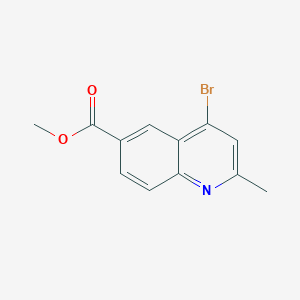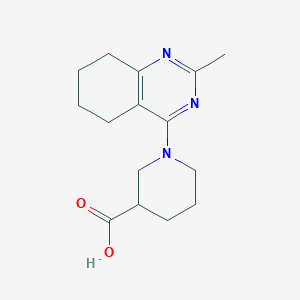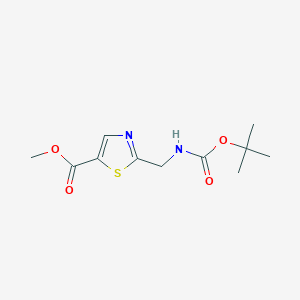![molecular formula C16H23NOSi B11847741 Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- CAS No. 516484-49-4](/img/structure/B11847741.png)
Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C16H23NOSi. It is a derivative of cyclohexane, featuring a phenyl group, a trimethylsilyloxy group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the trimethylsilyloxy derivative. Finally, the nitrile group is introduced via a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: Nucleophiles like halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the nitrile group can act as a hydrogen bond acceptor. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenylcyclohexanone
- 4-Phenylcyclohexanol
- 4-Phenyl-1-cyclohexanecarbonitrile
Uniqueness
4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
516484-49-4 |
|---|---|
Formule moléculaire |
C16H23NOSi |
Poids moléculaire |
273.44 g/mol |
Nom IUPAC |
4-phenyl-1-trimethylsilyloxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H23NOSi/c1-19(2,3)18-16(13-17)11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 |
Clé InChI |
YYQUZZFRBYNMBP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1(CCC(CC1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



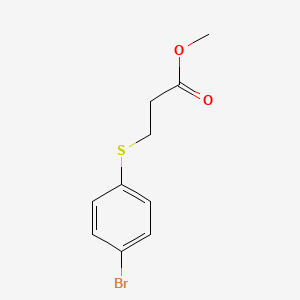
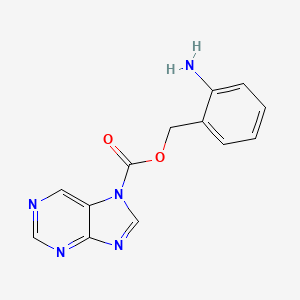


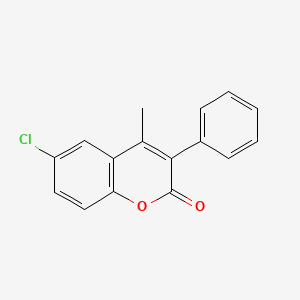
![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)
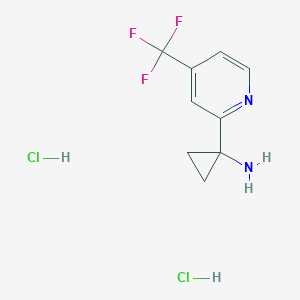

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)

